molecular formula C17H25BN2O4 B1400400 1-[4-Nitro-3-(4,4,5,5-tetramethyl-[1,3,2]dioxaborolan-2-yl)-phenyl]-piperidine CAS No. 1355193-23-5

1-[4-Nitro-3-(4,4,5,5-tetramethyl-[1,3,2]dioxaborolan-2-yl)-phenyl]-piperidine

Cat. No. B1400400
CAS RN: 1355193-23-5
M. Wt: 332.2 g/mol
InChI Key: ATOXGVCTPWNKTK-UHFFFAOYSA-N
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Description

The compound you mentioned contains a nitrophenyl group, a piperidine ring, and a tetramethyl dioxaborolane group . Nitrophenyl groups are aromatic rings with a nitro group (-NO2) attached, which are often used in the synthesis of dyes and pharmaceuticals. Piperidine is a heterocyclic organic compound with the molecular formula (CH2)5NH, which is a common structural element in many pharmaceuticals and alkaloids. Tetramethyl dioxaborolane is a boronic ester, which is often used in Suzuki-Miyaura cross-coupling reactions .


Molecular Structure Analysis

The molecular structure of similar compounds like 2-Nitro-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)benzaldehyde has been reported . The InChI code for this compound is 1S/C13H16BNO5/c1-12(2)13(3,4)20-14(19-12)10-6-5-9(8-16)11(7-10)15(17)18/h5-8H,1-4H3 .


Chemical Reactions Analysis

Tetramethyl dioxaborolane is often used in Suzuki-Miyaura cross-coupling reactions . This reaction is a type of palladium-catalyzed cross-coupling reaction, used to synthesize carbon-carbon bonds.


Physical And Chemical Properties Analysis

The physical and chemical properties of a compound depend on its structure. For example, 2-Nitro-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)benzaldehyde is a solid at room temperature, and it should be stored in an inert atmosphere at 2-8°C .

Scientific Research Applications

Suzuki-Miyaura Cross-Coupling Reactions

This compound is a boronic acid ester, which is a critical component in Suzuki-Miyaura cross-coupling reactions. These reactions are pivotal in creating carbon-carbon bonds, an essential step in synthesizing pharmaceuticals, agrochemicals, and organic materials .

Transesterification Reactions

The tetramethyl-[1,3,2]dioxaborolane moiety of the compound can participate in transesterification reactions. This process is significant in modifying the ester group of a compound, which can alter its reactivity and solubility, thereby affecting its potential applications in drug development .

Fluorescent Probes

Due to the presence of the nitro group, this compound can potentially serve as a fluorescent probe. Fluorescent probes are used extensively in biochemistry and molecular biology to label and visualize biological molecules, cells, and tissues .

Analytical Reagents

The compound’s unique structure makes it suitable as an analytical reagent. It can be used to detect or quantify another substance or to investigate an organic compound’s structure or function .

Organic Synthesis

As a boronic acid ester, it can be used as a reagent and catalyst in organic synthesis. It can facilitate various chemical transformations, including Diels-Alder reactions, which are used to synthesize complex cyclic structures .

JAK2 Inhibitors for Myeloproliferative Disorders

The compound’s structural features may allow it to be used in the preparation of potential JAK2 inhibitors. These inhibitors are being researched for the treatment of myeloproliferative disorders, which are a group of diseases that cause an overproduction of blood cells .

Safety and Hazards

The safety and hazards of a compound also depend on its structure. For example, 2-Nitro-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)benzaldehyde has hazard statements H335-H315-H319, which means it may cause respiratory irritation, skin irritation, and serious eye irritation .

properties

IUPAC Name

1-[4-nitro-3-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl]piperidine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H25BN2O4/c1-16(2)17(3,4)24-18(23-16)14-12-13(8-9-15(14)20(21)22)19-10-6-5-7-11-19/h8-9,12H,5-7,10-11H2,1-4H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ATOXGVCTPWNKTK-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

B1(OC(C(O1)(C)C)(C)C)C2=C(C=CC(=C2)N3CCCCC3)[N+](=O)[O-]
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H25BN2O4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

332.2 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

1-[4-Nitro-3-(4,4,5,5-tetramethyl-[1,3,2]dioxaborolan-2-yl)-phenyl]-piperidine

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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